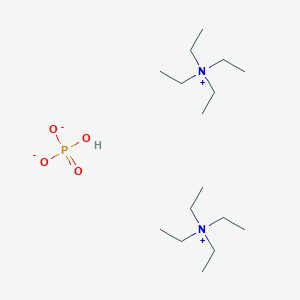
Bis(N,N,N-triethylethanaminium) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tetraethylammonium) hydrogen phosphate is a quaternary ammonium salt with the chemical formula (C8H20N)2HPO4. It consists of two tetraethylammonium cations and one hydrogen phosphate anion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(tetraethylammonium) hydrogen phosphate can be synthesized through the reaction of tetraethylammonium hydroxide with phosphoric acid. The reaction typically occurs in an aqueous solution, and the product is isolated by crystallization. The general reaction is as follows:
2(C8H20N)OH+H3PO4→(C8H20N)2HPO4+2H2O
Industrial Production Methods
In industrial settings, the production of bis(tetraethylammonium) hydrogen phosphate involves similar reaction conditions but on a larger scale. The reactants are mixed in large reactors, and the product is purified through crystallization and filtration processes. The purity of the final product is ensured through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Bis(tetraethylammonium) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different phosphate derivatives.
Reduction: Reduction reactions can convert the hydrogen phosphate anion into other phosphorus-containing species.
Substitution: The tetraethylammonium cations can be substituted with other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ion-exchange resins or other cationic reagents facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphate esters and other oxidized phosphorus compounds.
Reduction: Reduced phosphorus species such as phosphites.
Substitution: New quaternary ammonium salts with different cations.
Scientific Research Applications
Bis(tetraethylammonium) hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in studies involving ion channels and membrane transport due to its ability to interact with biological membranes.
Medicine: Research on its potential use in drug delivery systems and as a stabilizing agent for certain pharmaceuticals.
Industry: Utilized in the production of high-silica zeolites and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism of action of bis(tetraethylammonium) hydrogen phosphate involves its interaction with molecular targets such as ion channels and enzymes. The tetraethylammonium cations can block specific potassium channels, affecting the flow of ions across cell membranes. This property makes it valuable in electrophysiological studies and the development of ion channel blockers.
Comparison with Similar Compounds
Similar Compounds
- Tetraethylammonium chloride
- Tetraethylammonium bromide
- Tetraethylammonium perchlorate
Uniqueness
Bis(tetraethylammonium) hydrogen phosphate is unique due to its specific combination of tetraethylammonium cations and hydrogen phosphate anion. This combination imparts distinct properties, such as its ability to act as a phase-transfer catalyst and its interactions with biological membranes. Compared to other tetraethylammonium salts, it offers a different set of reactivity and applications, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
26850-79-3 |
|---|---|
Molecular Formula |
C16H41N2O4P |
Molecular Weight |
356.48 g/mol |
IUPAC Name |
hydrogen phosphate;tetraethylazanium |
InChI |
InChI=1S/2C8H20N.H3O4P/c2*1-5-9(6-2,7-3)8-4;1-5(2,3)4/h2*5-8H2,1-4H3;(H3,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
KVTGAFMPJKTYNO-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.OP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


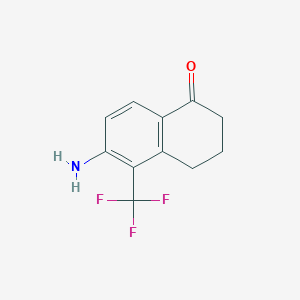
![Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B14122381.png)
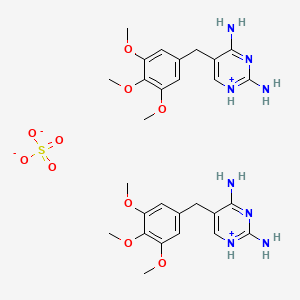

![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile](/img/structure/B14122406.png)

![(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid](/img/structure/B14122415.png)


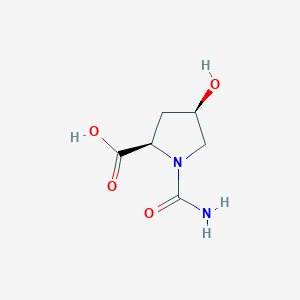
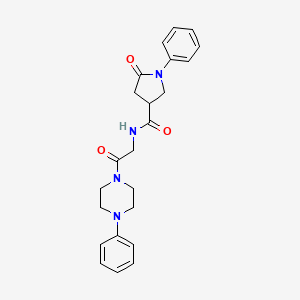
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14122429.png)
![2-[7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid](/img/structure/B14122430.png)

